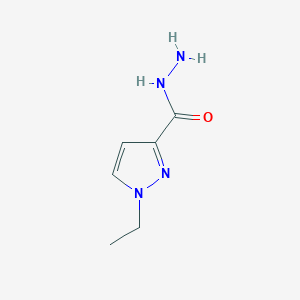

1-乙基-1H-吡唑-3-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-ethyl-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The papers provided focus on various pyrazole derivatives, their synthesis, structural characterization, and potential biological activities, which can offer insights into the properties and reactivity of "1-ethyl-1H-pyrazole-3-carbohydrazide" .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which offers high yields and reduced reaction times . Another method described is the 3+2 annulation method for the direct synthesis of substituted pyrazole, using a Knoevenagel approach followed by cyclocondensation . Additionally, a general method for synthesizing 1-acyl-3-hydroxy-1H-pyrazoles involves a migration of an acyl group, starting from oxazolone and hydrazides . These methods provide a foundation for understanding the potential synthetic routes that could be applied to "1-ethyl-1H-pyrazole-3-carbohydrazide."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies, which provide detailed information on the arrangement of atoms within the crystal lattice . The dihedral angles and intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial for the stability of the crystal structure . The geometries of isomers and transition states can be optimized using computational methods like DFT, which also helps in understanding the electronic properties of the molecules .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation with chloroformate to produce hydrazides with potential biological activities . They can also react with hydrazine hydrate to form carbohydrazides, which can further react with aromatic aldehydes to yield substituted pyrazole hydrazones . These reactions are important for the functionalization of the pyrazole core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Computational studies, including HOMO/LUMO, MEP, and Mulliken population analysis, provide insights into the electronic properties, which are relevant for understanding the reactivity and potential biological activities of the compounds .

科学研究应用

-

Pharmacological Research

- Summary of Application: Pyrazole derivatives, including 1-ethyl-1H-pyrazole-3-carbohydrazide, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

- Results or Outcomes: The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

-

Biochemical Research

-

Antibacterial Research

-

Proteomics Research

-

Synthesis of Guanidylated Hollow Fiber Membranes

-

Anticancer Research

-

Chemical Research

-

Synthesis of Bis-guanidinium-Cholesterol Derivatives

-

Antifungal Research

属性

IUPAC Name |

1-ethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKYJZRFJOKDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599105 |

Source

|

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-3-carbohydrazide | |

CAS RN |

1006334-35-5 |

Source

|

| Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)

amine](/img/structure/B1320156.png)

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)